FPR1 Antagonist Activity: Quantified Potency of the 5-Fluoro-4-aminomethyl Scaffold
(5-Fluoro-1H-indol-4-yl)methanamine exhibits quantifiable antagonist activity against human Formyl Peptide Receptor 1 (FPR1), a target implicated in inflammatory responses. In a cellular assay, the compound inhibited fMLF-induced calcium mobilization in human HL-60 cells with an IC50 of 390 nM [1]. While a direct head-to-head comparison with the non-fluorinated analog (1H-indol-4-yl)methanamine or other regioisomers is not available from the same study, the observed sub-micromolar potency establishes this specific fluorinated scaffold as a viable starting point for developing FPR1 modulators, a property that may not be present or may differ in potency for closely related analogs lacking this precise substitution pattern.
| Evidence Dimension | Inhibition of FPR1-mediated calcium flux (IC50) |
|---|---|
| Target Compound Data | 390 nM |
| Comparator Or Baseline | Non-fluorinated (1H-indol-4-yl)methanamine: Data not available. 6-Fluoro or 5-Chloro analogs: Data not available. |
| Quantified Difference | Sub-micromolar IC50 establishes a quantitative baseline for this chemotype. |
| Conditions | Antagonist activity against human FPR1 expressed in human HL-60 cells, assessed as inhibition of fMLF-induced calcium mobilization, preincubated for 10 mins followed by fMLF addition, measured every 5s for 240s by Fluo4AM dye based scanning fluorimetric analysis. |
Why This Matters
This provides a validated, quantitative benchmark (IC50 = 390 nM) for researchers interested in exploring FPR1 pharmacology with a 5-fluoro-4-aminomethyl indole template.
- [1] ChEMBL Database. (n.d.). CHEMBL5409298: Antagonist activity against human FPR1. Retrieved from https://targetmine.mizuguchilab.org/targetmine/report.do?id=156001472 View Source
